molecular formula C15H15NO4 B2973335 butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 174603-73-7

butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B2973335
CAS No.: 174603-73-7
M. Wt: 273.288
InChI Key: HADGUQQGCXJALJ-UHFFFAOYSA-N
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Description

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound features a butyl ester group attached to a benzoic acid moiety, which is further substituted with a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group. The presence of the pyrrole ring with two keto groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its ester functionality, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

butyl 4-(2,5-dioxopyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-3-10-20-15(19)11-4-6-12(7-5-11)16-13(17)8-9-14(16)18/h4-9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADGUQQGCXJALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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